![molecular formula C9H14N4O3 B2672131 Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-30-1](/img/structure/B2672131.png)
Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate, also known as MPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazolines and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate involves its binding to the active site of dihydroorotate dehydrogenase, which inhibits the enzyme's activity. This leads to a decrease in the production of pyrimidines, which are essential for DNA synthesis and cell proliferation. Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate has also been found to induce cell cycle arrest and apoptosis in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects
Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have antibacterial and antifungal activities, which make it a potential candidate for the development of new antibiotics. Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate has been found to be a potent inhibitor of dihydroorotate dehydrogenase, which makes it a potential target for the development of new drugs for the treatment of cancer and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate in lab experiments is its potent inhibitory activity against dihydroorotate dehydrogenase. This makes it a useful tool for studying the enzyme's structure and function. Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate is also relatively easy to synthesize and purify, which makes it readily available for use in experiments.
One of the limitations of using Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate in lab experiments is its potential toxicity. Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. It is also important to note that Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Direcciones Futuras
There are several future directions for the study of Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate. One area of research is the development of new drugs based on Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate's inhibitory activity against dihydroorotate dehydrogenase. Another area of research is the study of Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate's potential as an antibiotic or antifungal agent. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate in vivo, which may lead to its use in clinical trials for the treatment of cancer and autoimmune diseases.
Conclusion
In conclusion, Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate is a synthetic compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to have anticancer, antibacterial, and antifungal activities. Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate's potent inhibitory activity against dihydroorotate dehydrogenase makes it a useful tool for studying the enzyme's structure and function. However, further studies are needed to understand its potential toxicity and pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate involves the reaction of 1-methyl-5-(methylcarbamoyl)pyrazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is carried out under reflux conditions. The product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate has been used in scientific research for various purposes. It has been found to have anticancer, antibacterial, and antifungal activities. It has also been used as a ligand in metal complexation studies and as a probe in enzyme assays. Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This makes it a potential target for the development of new drugs for the treatment of cancer and autoimmune diseases.
Propiedades
IUPAC Name |
methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-10-9(15)8-6(4-12-13(8)2)11-5-7(14)16-3/h4,11H,5H2,1-3H3,(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLVEJAGHHVHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NN1C)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

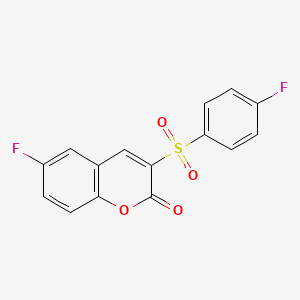
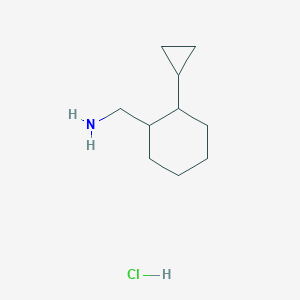
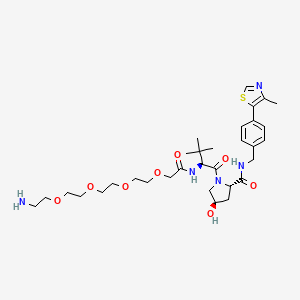


![4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2672053.png)
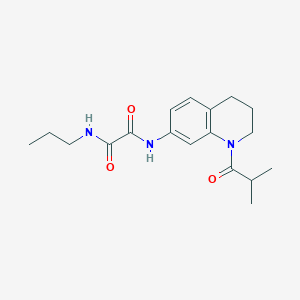

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)
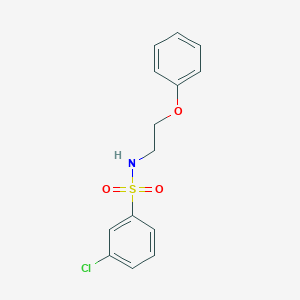
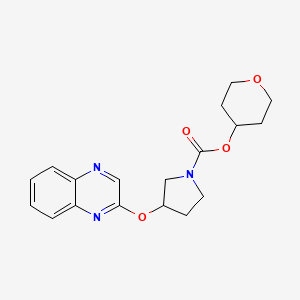


![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2672071.png)